N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

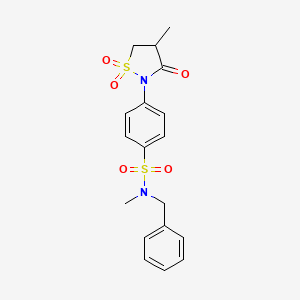

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2-thiazolidine ring modified with three oxygen atoms (1,1,3-trioxo group) and a 4-methyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or anti-inflammatory agent, given the sulfonamide’s prevalence in such roles .

Properties

IUPAC Name |

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-14-13-26(22,23)20(18(14)21)16-8-10-17(11-9-16)27(24,25)19(2)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJUBTSPADIQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidine-2-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of sulfonamides and features a thiazolidinone ring structure. Its molecular formula can be represented as . The presence of the thiazolidinone moiety is significant for its biological activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have demonstrated that derivatives of sulfonamides exhibit activity against various bacterial strains. For instance, N-benzyl-N-methyl sulfonamides have shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anti-inflammatory Properties

Research indicates that compounds similar to N-benzyl-N-methyl sulfonamides possess anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. A study showed that thiazolidinone derivatives could inhibit tumor growth in xenograft models, indicating a promising avenue for cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide. The results indicated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by 50%, suggesting its role as an anti-inflammatory agent. This study supports further exploration into its therapeutic applications for inflammatory diseases .

Case Study 3: Anticancer Activity

A recent investigation into thiazolidinone derivatives revealed that N-benzyl-N-methyl sulfonamide induced cell cycle arrest at the G2/M phase in breast cancer cell lines. The compound was shown to downregulate cyclin B1 and CDK1 expression, leading to decreased cell proliferation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone/Trioxo-Thiazolidine Derivatives

Compound A : 4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide (MFCD10480344)

- Structural Differences :

- The thiazolidine ring in Compound A has a 1,1-dioxido-3-oxo configuration, compared to the 1,1,3-trioxo group in the target compound.

- Substituents on the sulfonamide nitrogen include dimethyl and a 4-pyridinyl ethyl group, differing from the benzyl/methyl groups in the target.

Compound B : 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide

- Structural Differences :

- Features a simpler 2-oxo-thiazolidine ring without trioxo modifications.

- A carbonyl group links the thiazolidine to the sulfonamide.

- The carbonyl linker may influence conformational flexibility compared to the direct attachment in the target compound.

Sulfonamide Derivatives with Heterocyclic Attachments

Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Structural Differences :

- Replaces the thiazolidine-trioxo moiety with a triazole-thione ring.

- Includes 2,4-difluorophenyl and variable X-substituents (H, Cl, Br) on the sulfonyl group.

- Fluorine substituents may improve metabolic stability compared to the target compound’s benzyl group .

Compound D : N-(2-thiazolyl)-4-methylbenzenesulfonamide derivatives

- Structural Differences :

- Substitutes the thiazolidine-trioxo group with a thiazole ring directly attached to the sulfonamide nitrogen.

- Functional Implications :

Substituent Effects on Sulfonamide Nitrogen

Compound E : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Structural Differences :

- Features azido groups on an aliphatic chain instead of benzyl/methyl substituents.

- Functional Implications :

Compound F : N-(4-methoxyphenyl)benzenesulfonamide

- Structural Differences :

- A methoxy group on the phenyl ring versus the target’s benzyl/methyl substituents.

- Functional Implications :

- The electron-donating methoxy group may reduce sulfonamide acidity (pKa), affecting protein binding compared to the electron-neutral benzyl group in the target compound .

Biological Activity

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of thiazolidinone rings. These reactions often utilize starting materials such as benzothiazole derivatives and various aldehydes or ketones to achieve the desired sulfonamide structure.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes key findings from research studies on the antimicrobial efficacy of similar thiazolidinone derivatives:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacteria and fungi |

| 4p | Not specified | Not specified | Aspergillus niger |

| 3h | Not specified | Not specified | Candida albicans |

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-benzyl-N-methyl... have shown potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of N-benzyl-N-methyl... can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting folate production essential for bacterial growth .

Case Studies

Several studies have highlighted the effectiveness of thiazolidinone derivatives:

- Study on Antimicrobial Activity : A study synthesized a series of thiazolidinone derivatives and evaluated their activity against various pathogens. The results indicated that certain compounds displayed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .

- Evaluation of Structure-Activity Relationship (SAR) : Research focused on understanding how structural modifications influence biological activity. It was found that the introduction of electron-withdrawing groups significantly enhanced antimicrobial potency .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the benzyl and methyl groups (e.g., δ 2.35 ppm for N-methyl, δ 4.65 ppm for benzyl CH₂) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereoelectronic effects of the sulfonamide-thiazolidinone junction (triclinic crystal system, P1 space group) .

- HPLC : Quantifies purity using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

How can researchers resolve contradictions in biological activity data across different in vitro models?

Advanced

Discrepancies often arise from assay-specific variables:

- Target selectivity : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to differentiate off-target effects. For example, if anti-inflammatory activity varies between RAW264.7 macrophages and primary monocytes, validate with siRNA knockdown of suspected targets (e.g., COX-2) .

- Dosage optimization : Conduct dose-response curves (0.1–100 µM) in parallel with positive controls (e.g., celecoxib for COX-2 inhibition) to identify IC₅₀ consistency .

- Solvent interference : Test DMSO tolerance (<1% v/v) in cell-based assays to rule out solvent-induced cytotoxicity .

What computational strategies are recommended for elucidating the compound’s structure-activity relationship (SAR)?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like COX-2 or PPAR-γ. Focus on the sulfonamide’s hydrogen-bonding with Arg120 and the thiazolidinone’s hydrophobic packing in the active site .

- QSAR modeling : Train models on analogs (e.g., substituent effects at the benzyl position) to predict logP, solubility, and bioactivity .

- MD simulations : Assess conformational stability of the sulfonamide-thiazolidinone linkage over 100 ns trajectories (AMBER force field) to identify flexible regions impacting binding .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Q. Advanced

- LC-MS/MS profiling : Monitor reactions in real-time to detect intermediates (e.g., des-methyl analogs or sulfonic acid derivatives) .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48 hours), and acidic/basic conditions (pH 2–12) to identify labile sites (e.g., hydrolysis of the thiazolidinone ring) .

- Process optimization : Replace THF with 2-MeTHF for N-alkylation to reduce peroxide formation, improving safety and yield .

What strategies are recommended for optimizing pharmacokinetic properties in preclinical studies?

Q. Advanced

- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl position to enhance aqueous solubility while maintaining ClogP < 3 .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., methyl groups on the thiazolidinone). Block metabolism via fluorination .

- In vivo PK/PD : Administer IV/PO doses (10 mg/kg) in rodents to calculate bioavailability (AUC₀–₂₄) and correlate with in vitro IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.